molecular formula C23H27NO4 B11819898 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid

Katalognummer: B11819898
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: YLTHBAOIBAYEHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.44 g/mol . The compound features an Fmoc group, a widely used temporary protecting group for amines in solid-phase peptide synthesis (SPPS), coupled to a branched-chain amino acid backbone (4,4-dimethylpentanoic acid). The steric hindrance introduced by the dimethyl substituents and the amino methyl group impacts its reactivity and solubility, making it valuable for designing peptides with tailored conformational stability .

Commercial suppliers like American Elements and WuXi TIDES provide this compound in high purity for research and pharmaceutical applications, particularly in synthesizing modified peptides or peptidomimetics .

Eigenschaften

Molekularformel

C23H27NO4

Molekulargewicht

381.5 g/mol

IUPAC-Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,4-dimethylpentanoic acid

InChI

InChI=1S/C23H27NO4/c1-23(2,3)12-15(21(25)26)13-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)

InChI-Schlüssel

YLTHBAOIBAYEHY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a foundational step in synthesizing this compound. Source describes a method where levodopa reacts with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in the presence of sodium bicarbonate and acetone. For the target compound, analogous conditions can be applied:

  • Reaction Setup :

    • Substrate : 4,4-dimethylpentanoic acid derivative with a primary amine at the β-position.

    • Fmoc-Osu : Used in a 1:1 molar ratio relative to the amine.

    • Solvent System : Aqueous acetone (1:1 v/v) with sodium bicarbonate (1–6 equivalents) to maintain pH 8–9 .

    • Workup : Post-reaction, acetone is removed via rotary evaporation, followed by ethyl acetate extraction and acidification to precipitate the Fmoc-protected intermediate .

This method achieves >70% yield for analogous structures, with purity >97% after recrystallization in petroleum ether/ethyl acetate .

Alkylation and Side Chain Modification

The dimethylpentanoic acid moiety requires precise alkylation. Source outlines a solid-phase approach using 2-CTC resin for temporary carboxyl protection, adaptable to the target compound:

  • Resin Loading :

    • The carboxyl group of 4,4-dimethylpentanoic acid is anchored to 2-CTC resin via anhydrous dichloromethane (DCM) and diisopropylethylamine (DIEA) .

    • Methylation : Post-Fmoc deprotection, the free amine is alkylated using dimethyl sulfate (2 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF .

  • Key Parameters :

    • Temperature : Room temperature (25°C).

    • Reaction Time : 2 hours for complete alkylation .

    • Yield : Comparable protocols report ~65% yield after cleavage from resin using 1% trifluoroacetic acid (TFA) .

Solution-Phase Cyclization and Protection

Source provides a solution-phase alternative using 2,2-dimethoxypropane for acetonide formation, which can be modified for dimethylpentanoic acid synthesis:

  • Reaction Conditions :

    • Substrate : Fmoc-protected amino intermediate.

    • Reagent : 2,2-dimethoxypropane (10 equivalents) in tetrahydrofuran (THF).

    • Catalyst : Pyridinium p-toluenesulfonate (0.2 equivalents) .

    • Reflux : 8 hours at 66°C .

  • Workup :

    • Post-reaction, THF is evaporated, and the crude product is dissolved in ethyl acetate.

    • Washing with 0.5 M FeCl₃ solution removes residual catalyst, followed by brine and sodium sulfate drying .

    • Crystallization : Petroleum ether/ethyl acetate (3:1) yields 72% pure product .

Comparative Analysis of Solid-Phase vs. Solution-Phase Methods

Parameter Solid-Phase Solution-Phase
Yield 65%72%
Purity >95% (HPLC)97.1% (NMR)
Scale-Up Feasibility Limited by resin capacityHigh (batch processing)
Key Advantage Minimal purification stepsHigher yield and crystallinity

Stereochemical Considerations and Racemization Mitigation

The target compound’s stereochemical integrity is preserved through:

  • Low-Temperature Alkylation : Conducting methylation at ≤25°C minimizes epimerization .

  • Mild Deprotection : Using 20% piperidine in DMF for Fmoc removal avoids harsh acidic conditions .

Industrial-Scale Synthesis Optimization

For kilogram-scale production, the solution-phase method is preferred:

  • Catalyst Loading Reduction : Pyridinium p-toluenesulfonate can be lowered to 0.1 equivalents without yield loss .

  • Solvent Recycling : THF and ethyl acetate are recovered via distillation, reducing costs .

Challenges and Troubleshooting

  • Byproduct Formation :

    • N-Overalkylation is mitigated by controlling dimethyl sulfate stoichiometry (≤2 equivalents) .

    • Residual Fe³⁺ is removed via EDTA washes post-crystallization .

  • Crystallization Issues :

    • Adding 10% sherwood oil to ethyl acetate enhances crystal nucleation .

Analyse Chemischer Reaktionen

2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentansäure durchläuft verschiedene chemische Reaktionen, darunter:

    Entschützung: Die Fmoc-Gruppe kann unter basischen Bedingungen entfernt werden, typischerweise unter Verwendung von Piperidin in Dimethylformamid (DMF).

    Kupplungsreaktionen: Sie kann an der Peptidbindungsbildung durch Reaktionen mit Carbonsäuren oder aktivierten Estern teilnehmen.

    Substitutionsreaktionen: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Fmoc-Gruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Piperidin für die Entschützung und Carbodiimide wie Dicyclohexylcarbodiimid (DCC) für Kupplungsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Peptide oder modifizierte Aminosäuren .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
  • Molecular Formula : C₁₉H₃₁NO₄
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 84000-07-7

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Peptide Synthesis

The most prominent application of this compound is in peptide synthesis. The Fmoc protecting group facilitates the stepwise assembly of peptides by allowing selective deprotection and coupling reactions. This compound serves as a key intermediate for synthesizing various peptides with potential therapeutic effects.

Drug Development

Recent studies have indicated that derivatives of this compound exhibit significant biological activity, particularly in anticancer research. For example, compounds derived from similar structures have shown promising results in inhibiting tumor cell proliferation.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of a related compound through the National Cancer Institute's Developmental Therapeutics Program. The results demonstrated that the compound exhibited a mean growth inhibition (GI50) of 15.72 µM against human tumor cells, indicating its potential as a lead compound for further drug development .

Bioconjugation Techniques

The ability to modify the amino acid structure allows for bioconjugation applications, where this compound can be linked to various biomolecules such as antibodies or enzymes. This versatility enhances the targeting capabilities of therapeutic agents, improving their efficacy and reducing side effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of tumor cell growth
Peptide SynthesisEffective as an Fmoc protecting group
BioconjugationEnhances targeting in drug delivery systems

Wirkmechanismus

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, allowing for further functionalization or coupling .

Vergleich Mit ähnlichen Verbindungen

Steric Effects

The target compound’s 4,4-dimethylpentanoic acid backbone introduces significant steric hindrance, reducing conformational flexibility compared to linear-chain analogues like (S)-2-((Fmoc)amino)pentanoic acid derivatives. This property is critical for stabilizing α-helical or β-sheet motifs in peptides .

Solubility and Reactivity

Compounds with hydrophilic substituents (e.g., piperidinyl or tertiary amine groups in 2p and 4) exhibit improved aqueous solubility, whereas the hydrophobic dimethyl groups in the target compound may limit solubility in polar solvents. This trade-off dictates their utility in specific synthesis conditions .

Biologische Aktivität

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid, also known as Fmoc-β-tBu-Ala-OH, is a synthetic compound notable for its applications in medicinal chemistry and peptide synthesis. Its structure incorporates a fluorenyl group, which is significant for its biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 139551-74-9
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorenyl moiety enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Key Mechanisms:

  • Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit key enzymes involved in lipid metabolism and biosynthesis pathways.
  • Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Recent studies have shown that derivatives of fluorenyl compounds exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have demonstrated efficacy against Mycobacterium tuberculosis due to their ability to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis essential for bacterial survival .

Anticancer Potential

Fluorenyl derivatives have been investigated for their anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways and cell cycle regulation. The structural features of this compound may contribute to its selective cytotoxicity against tumor cells while sparing normal cells.

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study published in 2013 reported the synthesis and testing of fluorenyl derivatives against M. tuberculosis strains. Among the synthesized compounds, several exhibited significant inhibition of InhA activity and showed promise as potential anti-tubercular agents .
  • Cytotoxicity Against Cancer Cell Lines : Research conducted on various cancer cell lines demonstrated that fluorenyl-containing compounds exhibit selective cytotoxic effects. The mechanism involves the induction of reactive oxygen species (ROS) leading to apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget/OrganismObservations/Results
AntimicrobialMycobacterium tuberculosisSignificant inhibition of InhA; potential anti-tubercular agent .
AnticancerVarious cancer cell linesInduction of apoptosis; selective cytotoxicity observed .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid?

  • Methodological Answer : The synthesis typically involves protecting the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. A common protocol reacts the precursor amino acid with Fmoc chloride in the presence of a base (e.g., sodium carbonate) in an organic solvent like dimethylformamide (DMF) at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography .

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodological Answer : This compound serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during coupling reactions, enabling sequential peptide elongation. It is particularly useful for synthesizing complex peptides with specific sequences for studying protein-protein interactions or developing therapeutic agents .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on GHS classifications, the compound may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Handling requires personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks, and spills should be managed using inert absorbents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization involves adjusting solvent polarity (e.g., switching from DMF to dichloromethane for sterically hindered reactions), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., HOBt/DIC for efficient coupling). Microwave-assisted synthesis has also been reported to enhance reaction rates and yields for similar Fmoc-protected compounds .

Q. What analytical techniques are most effective for characterizing this compound and validating its purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. For chiral purity, circular dichroism (CD) or chiral HPLC may be employed .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, isotopic impurities, or diastereomeric byproducts. Cross-validation using multiple techniques (e.g., IR spectroscopy for functional groups) and recrystallization to remove impurities are recommended. Computational tools like density functional theory (DFT) can also predict spectra for comparison .

Q. What strategies mitigate racemization during solid-phase peptide synthesis using this compound?

  • Methodological Answer : Racemization is minimized by using low-temperature coupling (4°C), coupling agents like Oxyma Pure, and short reaction times. Incorporating pseudo-proline dipeptides or backbone-protecting groups can also stabilize the transition state, reducing epimerization risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.